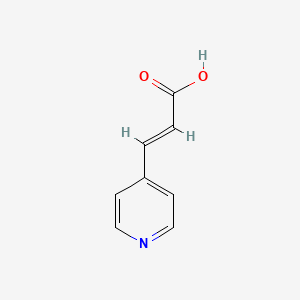
ethyl 2-(2-chloropyrimidin-5-yl)-3-methylbutanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-(2-chloropyrimidin-5-yl)-3-methylbutanoate, commonly referred to as ECPM, is a type of organic compound belonging to the class of pyrimidines. It is a white, crystalline solid with a melting point of 160-162°C and a boiling point of 288-290°C. ECPM has various applications in the fields of biochemistry, pharmacology, and medicine. It is used as an intermediate in the synthesis of drugs, as a reagent in the preparation of other compounds, and as a catalyst in the synthesis of polymers. In addition, ECPM has been studied for its potential use as a therapeutic agent for the treatment of various diseases.
科学研究应用
ECPM has been studied for its potential use in the treatment of various diseases. It has been found to possess anti-inflammatory, antioxidant, and anti-cancer properties. In addition, ECPM has been studied for its ability to inhibit the growth of certain bacteria and fungi, as well as its ability to reduce the toxicity of some drugs. Furthermore, ECPM has been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and Huntington's disease.
作用机制
The exact mechanism of action of ECPM is not yet fully understood. However, it is believed to act by modulating the activity of certain enzymes and proteins involved in the regulation of cell growth, differentiation, and apoptosis. In addition, ECPM has been found to inhibit the activity of certain enzymes involved in the synthesis of pro-inflammatory cytokines, such as tumor necrosis factor-alpha and interleukin-1β.
Biochemical and Physiological Effects
ECPM has been found to possess anti-inflammatory, antioxidant, and anti-cancer properties. In addition, ECPM has been found to inhibit the growth of certain bacteria and fungi, as well as reduce the toxicity of some drugs. Furthermore, ECPM has been found to possess neuroprotective properties, as it has been found to reduce the production of pro-inflammatory cytokines and to protect neurons from oxidative damage.
实验室实验的优点和局限性
The advantages of using ECPM in lab experiments include its low cost, its ability to modulate the activity of certain enzymes and proteins involved in the regulation of cell growth, differentiation, and apoptosis, and its ability to inhibit the growth of certain bacteria and fungi. The limitations of using ECPM in lab experiments include its poor solubility in water, its instability in the presence of light and air, and its limited availability.
未来方向
For the use of ECPM include further research into its potential use in the treatment of diseases, such as Alzheimer's disease, Parkinson's disease, and Huntington's disease. In addition, further research into the exact mechanism of action of ECPM, as well as its biochemical and physiological effects, is necessary in order to better understand its potential therapeutic applications. Finally, further research into the synthesis and stability of ECPM is necessary in order to develop more efficient and cost-effective methods of producing the compound.
合成方法
ECPM can be synthesized by the reaction of ethyl 2-chloropyrimidine-5-carboxylate with sodium methylbutanoate in the presence of anhydrous sodium carbonate. The reaction takes place in an aqueous solution at a temperature of 60-80°C and a pressure of 1-2 atm. The reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid. The product of the reaction is a white, crystalline solid with a melting point of 160-162°C and a boiling point of 288-290°C.
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for ethyl 2-(2-chloropyrimidin-5-yl)-3-methylbutanoate involves the reaction of 2-chloropyrimidine-5-carbaldehyde with 3-methyl-2-oxobutanoic acid ethyl ester in the presence of a base to form the desired product.", "Starting Materials": [ "2-chloropyrimidine-5-carbaldehyde", "3-methyl-2-oxobutanoic acid ethyl ester", "Base (e.g. sodium hydroxide)" ], "Reaction": [ "Step 1: Dissolve 2-chloropyrimidine-5-carbaldehyde in a suitable solvent (e.g. ethanol).", "Step 2: Add a base (e.g. sodium hydroxide) to the solution and stir for a few minutes.", "Step 3: Add 3-methyl-2-oxobutanoic acid ethyl ester to the solution and stir for several hours at room temperature.", "Step 4: Quench the reaction by adding an acid (e.g. hydrochloric acid) to the solution.", "Step 5: Extract the product with a suitable organic solvent (e.g. ethyl acetate).", "Step 6: Purify the product by column chromatography or recrystallization." ] } | |
CAS 编号 |
122936-55-4 |
产品名称 |
ethyl 2-(2-chloropyrimidin-5-yl)-3-methylbutanoate |
分子式 |
C11H15ClN2O2 |
分子量 |
242.7 |
纯度 |
95 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



